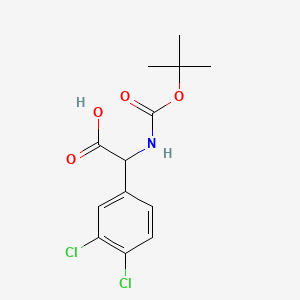

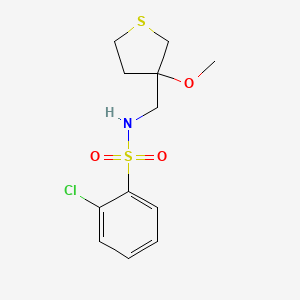

![molecular formula C17H11N3O2S B2598712 N-(2-(苯并[d]噻唑-2-基)苯基)异恶唑-5-甲酰胺 CAS No. 941913-79-7](/img/structure/B2598712.png)

N-(2-(苯并[d]噻唑-2-基)苯基)异恶唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[d]thiazol-2-yl compounds are a class of organic compounds that have been studied for their potential medicinal properties . They are characterized by a benzothiazole core, which is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid has been used as a coupling partner in some syntheses .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely depending on the specific substituents present on the benzothiazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents present on the benzothiazole ring. For example, the presence of certain substituents can affect the compound’s solubility, stability, and reactivity .科学研究应用

抗菌应用

合成了一系列衍生物,包括 N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺和苯甲酰胺醚,它们对革兰氏阳性菌和革兰氏阴性菌株以及真菌株表现出有效的抗菌活性。一些分子表现出比参考药物更强的效力,特别是对革兰氏阳性菌株,突出了它们作为抗菌剂的潜力 (Bikobo 等人,2017)。

抗癌评估

合成了取代的 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺,并评估了其抗癌活性。这些化合物对各种癌细胞系表现出中等到优异的抗癌活性,包括 MCF-7(乳腺癌)、A549(肺癌)、Colo-205(结肠癌)和 A2780(卵巢癌),其中一些衍生物显示出比参考药物依托泊苷更高的活性 (Ravinaik 等人,2021)。

抗菌和抗真菌剂

3-(4-取代苄叉氨基)-N-(6-取代-1,3-苯并[d]噻唑-2-基)-4,5-二氢-5-氧代-吡唑-1-甲酰胺的新型类似物显示出有希望的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌。还评估了这些化合物对哺乳动物细胞系的细胞毒性活性,表明在非细胞毒性浓度下具有抗菌活性 (Palkar 等人,2017)。

抗癌和抗菌活性

另一项研究合成了 N-[4-(1,3-苯并噻唑-2-基甲酰氨基)苯基]吡嗪-2-甲酰胺,并评估了其对细菌菌株和癌细胞的活性。它显示出显着的抗菌、抗真菌和抗癌活性,突出了其作为多功能剂的潜力 (Senthilkumar 等人,2021)。

作用机制

Target of Action

The primary target of N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response, converting arachidonic acid into prostaglandins .

Mode of Action

N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound’s action affects the arachidonic acid pathway, specifically the conversion of arachidonic acid into prostaglandins by the COX enzymes . The downstream effects of this include a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response .

Pharmacokinetics

The compound’s potent inhibitory activity against cox enzymes suggests it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide’s action include a significant reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .

安全和危害

未来方向

生化分析

Biochemical Properties

N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory effects. Additionally, the compound interacts with other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their function and stability .

Cellular Effects

N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells, such as A431, A549, and H1299, by decreasing the activity of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and hindering cell migration . This compound also affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the compound inhibits COX enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its effects .

Metabolic Pathways

N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux by altering the levels of key metabolites and influencing the activity of metabolic enzymes . For example, it can inhibit the activity of phospholipase A2, reducing the production of arachidonic acid and its downstream metabolites .

Transport and Distribution

The transport and distribution of N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by its affinity for different cell types and its ability to penetrate biological barriers .

Subcellular Localization

The subcellular localization of N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can accumulate in the cytoplasm, where it interacts with enzymes and other biomolecules to exert its effects .

属性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2S/c21-16(14-9-10-18-22-14)19-12-6-2-1-5-11(12)17-20-13-7-3-4-8-15(13)23-17/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPXMGUVWRQDOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

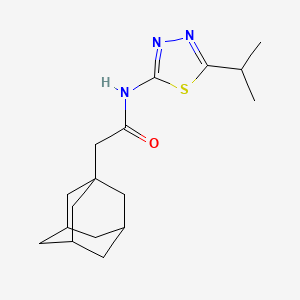

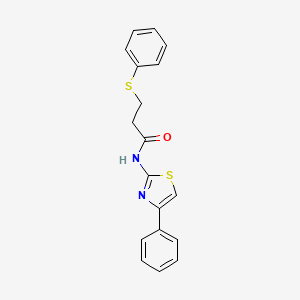

![2-Phenyl-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}butanamide](/img/structure/B2598629.png)

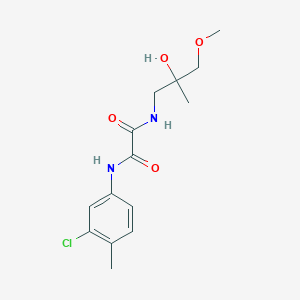

![1-[(3-Chlorophenyl)methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione](/img/structure/B2598632.png)

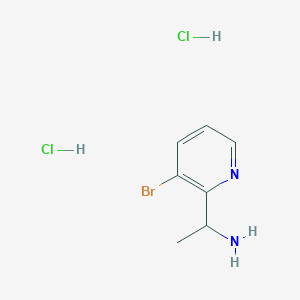

![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2598633.png)

![dimethyl 2-(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)terephthalate](/img/structure/B2598634.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2598639.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2598644.png)

![5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2598645.png)

![3'-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2598646.png)